molecular formula C6BF5 B12589079 Pubchem_20079929 CAS No. 336880-97-8

Pubchem_20079929

Katalognummer: B12589079
CAS-Nummer: 336880-97-8
Molekulargewicht: 177.87 g/mol
InChI-Schlüssel: ZOICEQJZAWJHSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pubchem_20079929 is a chemical compound listed in the PubChem database, which is a comprehensive resource for chemical information. This compound is known for its unique properties and applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pubchem_20079929 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

Industrial Production Methods

In industrial settings, the production of this compound is typically scaled up using continuous flow reactors and automated systems to ensure consistent quality and high yield. The process often involves:

    Batch Processing: Where the compound is synthesized in large batches under controlled conditions.

    Continuous Flow Processing: Utilizing continuous reactors to maintain a steady production rate and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Pubchem_20079929 undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form higher oxidation state products.

    Reduction: Reaction with reducing agents to form lower oxidation state products.

    Substitution: Reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminium hydride and sodium borohydride.

    Catalysts: Often used to accelerate reactions, such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may produce lower oxidation state products.

Wissenschaftliche Forschungsanwendungen

Pubchem_20079929 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and studies to understand biological pathways.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Pubchem_20079929 involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Modulating Receptors: Affecting receptor function and signaling pathways.

    Interacting with DNA/RNA: Influencing gene expression and protein synthesis.

Eigenschaften

CAS-Nummer

336880-97-8

Molekularformel

C6BF5

Molekulargewicht

177.87 g/mol

InChI

InChI=1S/C6BF5/c7-1-2(8)4(10)6(12)5(11)3(1)9

InChI-Schlüssel

ZOICEQJZAWJHSI-UHFFFAOYSA-N

Kanonische SMILES

[B]C1=C(C(=C(C(=C1F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.